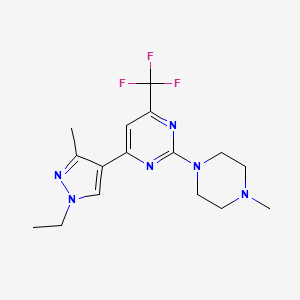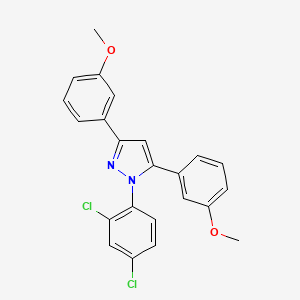![molecular formula C25H23N5O3 B10932710 1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932710.png)
1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle, and various functional groups that contribute to its unique properties .
Preparation Methods
The synthesis of 1-METHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the condensation of a pyrazole derivative with a pyridine derivative under acidic or basic conditions.
Introduction of the phenyl groups: Phenyl groups can be introduced via Suzuki-Miyaura coupling reactions using appropriate boron reagents and palladium catalysts.
Attachment of the morpholinocarbonyl group: This step involves the reaction of the intermediate compound with morpholine and a suitable carbonylating agent, such as phosgene or its derivatives.
Final functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-METHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as a biological probe to investigate cellular processes and protein interactions.
Medicine: The compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . The compound is known to inhibit tropomyosin receptor kinases (TRKs), which are involved in the proliferation and differentiation of cells. By binding to the kinase domain of TRKs, the compound prevents their activation and subsequent signal transduction, leading to the inhibition of cell growth and survival. This mechanism is particularly relevant in the context of cancer treatment, where TRK overexpression is associated with tumor progression .
Comparison with Similar Compounds
1-METHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as :
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
2H-Pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form, which can affect their chemical reactivity and biological properties.
Pyrazolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, resulting in distinct chemical and biological characteristics.
The uniqueness of 1-METHYL-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which contribute to its potent biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C25H23N5O3 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H23N5O3/c1-29-23-21(16-26-29)20(15-22(28-23)17-5-3-2-4-6-17)24(31)27-19-9-7-18(8-10-19)25(32)30-11-13-33-14-12-30/h2-10,15-16H,11-14H2,1H3,(H,27,31) |
InChI Key |
NSVPJLATHDMEKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3-fluorophenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932630.png)
![Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10932643.png)
![(4-Benzylpiperazin-1-yl){2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}methanone](/img/structure/B10932648.png)

![N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932660.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10932669.png)
![11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10932676.png)
![N-(2-ethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932680.png)
![methyl 4-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10932683.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10932687.png)

![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10932693.png)

![N-(2-tert-butylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932706.png)
